4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a fluorine atom at the 6th position on the pyrrolo[2,3-b]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the bromination and fluorination of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination. The reactions are usually carried out under controlled temperatures and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease progression.
Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrrolo[2,3-b]pyridine
- 6-fluoro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity as a kinase inhibitor compared to its analogs .
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKUVYLNKNSBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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